Bicyclo[3.1.0]hexan-2-amine
Overview
Description
Bicyclo[3.1.0]hexan-2-amine: is a bicyclic amine compound characterized by a unique structure that includes a three-membered ring fused to a five-membered ring
Mechanism of Action
Target of Action
Bicyclo[3.1.0]hexan-2-amine is a conformationally constrained bioisostere of cyclohexane . It is known to confer tighter binding to the target protein, providing better selectivity and resulting in fewer off-target effects . Compounds comprising the azabicyclo[3.1.0]hexane moiety, a related structure, have been found to inhibit histone deacetylase, antagonize morphine-induced antinociception, and act as antagonists of opioid receptors .
Mode of Action
The interaction of this compound with its targets results in changes that are beneficial for drug discovery. Its conformational constraint allows it to bind more tightly to the target protein . This tighter binding can lead to more resistance to metabolism and often provides better selectivity, resulting in fewer off-target effects .
Biochemical Pathways
This compound affects various biochemical pathways due to its interaction with different targets. For instance, as an inhibitor of histone deacetylase, it can affect gene expression . As an antagonist of opioid receptors, it can influence pain perception .
Pharmacokinetics
The pharmacokinetic properties of Bicyclo[31Its conformational constraint may confer more resistance to metabolism, which could potentially enhance its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific targets. For example, as an inhibitor of histone deacetylase, it can alter gene expression, potentially leading to various cellular effects . As an antagonist of opioid receptors, it can modulate pain perception .
Biochemical Analysis
Biochemical Properties
Bicyclo[3.1.0]hexan-2-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with galactofuranosyltransferase GlfT2, an enzyme involved in the biosynthesis of mycobacterial galactan . This interaction inhibits the enzyme’s activity, thereby affecting the synthesis of essential cell wall components in mycobacteria. Additionally, this compound can form complexes with various proteins, potentially altering their conformation and function.
Cellular Effects
This compound exerts significant effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways involved in cell proliferation and apoptosis, leading to changes in cell growth and survival . Furthermore, this compound can affect the expression of genes related to metabolic processes, thereby altering cellular metabolism and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity and function. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell growth and metabolism. These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as enhancing cognitive function and reducing inflammation . At higher doses, this compound can induce toxic or adverse effects, including hepatotoxicity and neurotoxicity. These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions . Additionally, this compound can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic cation transporters (OCTs), facilitating its uptake and distribution within cells . Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. This compound can be targeted to specific organelles, such as the mitochondria or the nucleus, through the action of targeting signals and post-translational modifications . The subcellular localization of this compound is crucial for its role in regulating cellular processes and biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
(3 + 2) Annulation of Cyclopropenes with Aminocyclopropanes: This method involves the reaction of cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation.
Photocatalytic Cycloaddition: Another method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition.
Industrial Production Methods: Industrial production methods for bicyclo[3.1.0]hexan-2-amine are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bicyclo[3.1.0]hexan-2-amine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the amine group or other functional groups attached to the bicyclic structure.
Substitution: The compound can participate in substitution reactions, particularly at the amine group or the carbon atoms in the bicyclic ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Bicyclo[3.1.0]hexan-2-amine is used as a building block in the synthesis of complex organic molecules. Its strained ring system makes it a valuable intermediate in the development of new synthetic methodologies .
Biology and Medicine: Its unique structure can be exploited to design molecules with specific biological activities .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and structural features make it suitable for various applications in material science .
Comparison with Similar Compounds
Bicyclo[2.1.1]hexanes: These compounds are also bicyclic but have a different ring fusion pattern.
Bicyclo[3.1.1]heptanes: These compounds have an additional carbon atom in the ring system and are used in similar applications as bicyclo[3.1.0]hexanes.
Uniqueness: Bicyclo[3.1.0]hexan-2-amine is unique due to its specific ring strain and reactivity. This makes it a valuable scaffold in synthetic chemistry and drug design, offering distinct advantages over other bicyclic compounds in terms of reactivity and binding properties .
Properties
IUPAC Name |
bicyclo[3.1.0]hexan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c7-6-2-1-4-3-5(4)6/h4-6H,1-3,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXPMXRWNGMGRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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